C26-Ceramid

Übersicht

Beschreibung

N-hexacosanoylsphingosine, also known as C6-Cer, is a synthetic analog of sphingolipids, which are a class of lipids that play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis. The studies provided focus on different aspects of sphingosine analogs, with one study specifically addressing the metabolic implications of N-hexanoylsphingosine (a shorter-chain analog of N-hexacosanoylsphingosine) in neurotumor cells . Another study discusses an analog, N-hexyl-O-glucosyl sphingosine, which inhibits glucosyl ceramide β-glucosidase, an enzyme involved in the metabolism of glucocerebrosides . Although these studies do not directly address N-hexacosanoylsphingosine, they provide insights into the behavior of structurally related compounds.

Synthesis Analysis

The synthesis of sphingosine and its analogs is a topic of interest due to their biological significance and potential therapeutic applications. The efficient stereocontrolled synthesis of D-erythro-sphingosine from N-benzoyl-D-glucosamine is described, highlighting the regio- and stereocontrolled conversion processes involved . While this study does not directly describe the synthesis of N-hexacosanoylsphingosine, the methodologies employed for the synthesis of sphingosine analogs could be relevant for the synthesis of N-hexacosanoylsphingosine as well.

Molecular Structure Analysis

The molecular structure of sphingosine analogs is critical in determining their biological activity. The analog N-hexyl-O-glucosyl sphingosine's structure, which includes an n-alkyl group attached to the nitrogen atom, is crucial for its inhibitory activity on glucosyl ceramide β-glucosidase . The length of the n-alkyl chain is a determinant for the compound's effectiveness, suggesting that the molecular structure, particularly the chain length and functional groups, is essential for the biological activity of sphingosine analogs.

Chemical Reactions Analysis

The chemical reactions involving sphingosine analogs are complex and can influence their biological effects. For instance, N-hexanoylsphingosine's cytotoxic effect in neurotumor cells is partly due to its metabolism, which involves direct glucosylation and utilization via the sphingosine salvage pathway . The metabolic pathways and chemical reactions that these compounds undergo are significant for understanding their function and optimizing their therapeutic use.

Physical and Chemical Properties Analysis

The physical and chemical properties of sphingosine analogs, such as solubility, stability, and reactivity, are not directly discussed in the provided studies. However, these properties are likely to be influenced by the molecular structure and the specific functional groups present in the compounds. For example, the inhibitory activity of N-hexyl-O-glucosyl sphingosine is affected by pH, indicating that the compound's ionization state may influence its interaction with the enzyme . Understanding these properties is essential for the development of sphingosine analogs as therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Biomarker für die Farber-Krankheit

C26-Ceramid wurde als hochsensitiver Biomarker für die Diagnose der Farber-Krankheit identifiziert . Die Farber-Krankheit ist eine seltene autosomal-rezessive Erkrankung, die durch Mutationen im Gen für die saure Ceramidase (ASAH1) verursacht wird. Eine niedrige Ceramidase-Aktivität führt zur Anhäufung von fettigen Substanzen, hauptsächlich Ceramiden . Studien zur Flüssigchromatographie-Mehrfachreaktion-Massenspektrometrie (LC/MRM-MS) ergaben, dass das Ceramid C26:0 und insbesondere seine Isoform 1 ein hochspezifischer und hochsensibler Biomarker für die Farber-Krankheit ist .

Rolle bei der intrazellulären Lipidregulation

Ceramide, einschließlich this compound, wurden in die intrazelluläre Lipidregulation verwickelt . Angesichts der komplizierten Verbindung zwischen freien Fettsäuren und Ceramiden, insbesondere dem De-novo-Syntheseweg, wird die Bildung intrazellulärer Lipidtröpfchen zunehmend als wichtiger Mechanismus zur Verhinderung der Anhäufung toxischer Ceramidarten angesehen .

Relevanz für Hauterkrankungen

Es wurde berichtet, dass ultralange Acylketten-Ceramide (> 25 Kohlenstoff-Acylketten), einschließlich this compound, für die Aufrechterhaltung einer funktionsfähigen Hautbarriere essentiell sind . Mäuse ohne CerS3, ein Enzym, das an der Biosynthese von ultralangen Acylketten-Ceramiden (C26–C34-Ceramide) beteiligt ist, zeigten eine mehr als zweimalige Erhöhung der TEWL-Rate im Vergleich zu Kontrollmäusen, mit einer gleichzeitigen Reduktion von C26-, C28- und C30-Ceramiden .

Bedeutung für Stoffwechselerkrankungen

Lange Acylketten-Ceramide wie C16- und C18-Ceramide wurden mit Stoffwechselstörungen und einem Rückgang der Herzfunktion in Verbindung gebracht . Die Rolle von this compound bei Stoffwechselerkrankungen ist ein Bereich der laufenden Forschung.

Rolle bei Fettleibigkeit

Ceramide, einschließlich this compound, wurden in Fettleibigkeit verwickelt . Die Beziehung zwischen Ceramidspiegeln und Fettleibigkeit ist komplex und ein aktives Forschungsgebiet.

Potenzielle therapeutische Anwendungen in der Krebstherapie

Ceramid-Nanoliposomen (CNL), einschließlich derer von this compound, haben sich vielversprechend bei der Hemmung von Zellproliferation und -migration in TNBC-Zellen gezeigt <svg class="icon" height="16" p-id="1735"

Wirkmechanismus

Target of Action

C26 Ceramide, also known as N-hexacosanoylsphingosine, primarily targets ceramide synthases (CerS), which are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . CerS play important roles in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance .

Mode of Action

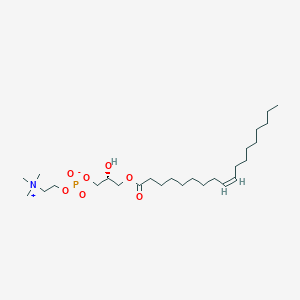

C26 Ceramide interacts with its targets, the CerS, by relying on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide . This interaction leads to the production of ceramide under the action of desaturase . The differential expression of CerS in tumor and non-tumor cells suggests that some CerS could be used as potential prognostic markers .

Biochemical Pathways

C26 Ceramide plays a role in the de novo pathway of ceramides . In the sphingolipid synthesis pathway, ceramides and glucose residue are linked to form the precursor of glycosphingolipids, namely, glucosylceramide . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramides .

Pharmacokinetics

Liquid chromatography multiple reaction mass spectrometry (lc/mrm-ms) studies have revealed that the ceramide c26:0 and especially its isoform 1 is a highly sensitive and specific biomarker for farber disease . This biomarker can be determined directly in the dried blood spot extracts with low sample consumption .

Result of Action

C26 Ceramide plays diverse and important roles in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . It is closely associated with the progression of various cancers, including liver, breast, cervical, ovarian, colorectal, head and neck squamous cell, gastric, lung, prostate, oesophageal, pancreatic and blood cancers .

Action Environment

The action of C26 Ceramide is influenced by various environmental factors. For instance, in the context of Farber Disease, a rare autosomal recessive disease caused by mutations in the acid ceramidase gene (ASAH1), low ceramidase activity results in the accumulation of fatty substances, mainly ceramides . This suggests that genetic factors can significantly influence the action, efficacy, and stability of C26 Ceramide.

Safety and Hazards

Zukünftige Richtungen

The study of ceramides is an active area of research, with potential applications in various fields including biochemistry, cell biology, and medicine. Future research may focus on further elucidating the roles of ceramides in cellular processes and exploring their potential as therapeutic targets .

Eigenschaften

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexacosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H87NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h37,39,42-43,46-47H,3-36,38,40-41H2,1-2H3,(H,45,48)/b39-37+/t42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJROVRTUSFQVMR-GVOPMEMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H87NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415273 | |

| Record name | C26 Cer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/26:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/26:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

121459-09-4 | |

| Record name | C26 Cer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

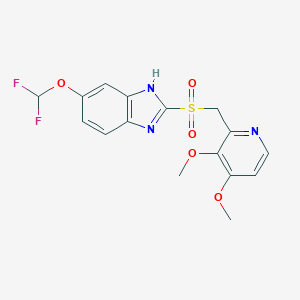

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

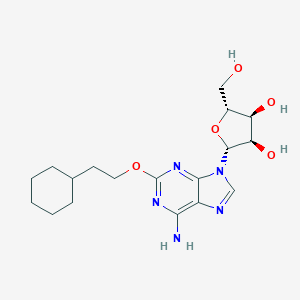

![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)

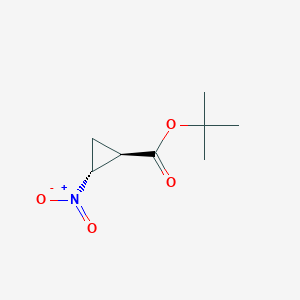

![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)

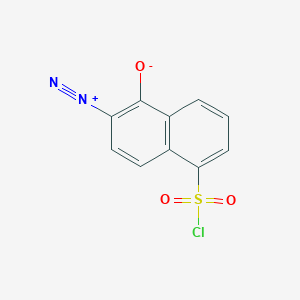

![N-[2-(1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B135110.png)

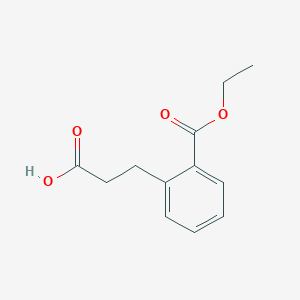

![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)